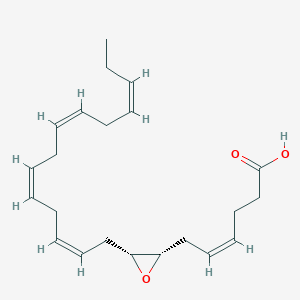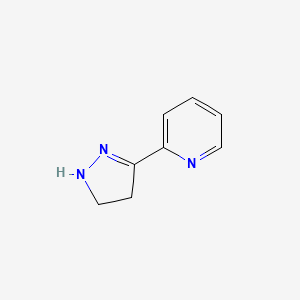
3-Methyl-1-benzyl-piperazine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-benzyl-piperazine-d4 is a deuterated analogue of 3-Methyl-1-benzyl-piperazine. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-benzyl-piperazine-d4 typically involves the deuteration of 3-Methyl-1-benzyl-piperazine. The process can be summarized as follows:
Starting Material: The synthesis begins with 3-Methyl-1-benzyl-piperazine.
Deuteration: The compound is subjected to deuteration using deuterium gas (D2) or deuterated reagents such as deuterated chloroform (CDCl3) under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of 3-Methyl-1-benzyl-piperazine are deuterated using industrial-scale reactors.
Quality Control: The product undergoes rigorous quality control to ensure the deuterium incorporation and purity meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-benzyl-piperazine-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives
Scientific Research Applications
3-Methyl-1-benzyl-piperazine-d4 has several scientific research applications:
Chemistry: Used as a reference standard in NMR spectroscopy due to its deuterium labeling, which helps in studying molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the metabolic pathways of piperazine derivatives in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development to study the pharmacokinetics and pharmacodynamics of piperazine-based drugs.
Mechanism of Action
The mechanism of action of 3-Methyl-1-benzyl-piperazine-d4 involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-benzyl-piperazine: The non-deuterated analogue of 3-Methyl-1-benzyl-piperazine-d4.
1-Benzylpiperazine: A piperazine derivative with similar structural features but without the methyl group.
1-Methylpiperazine: A simpler piperazine derivative with only one methyl group
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as enhanced NMR spectral resolution and the ability to trace metabolic pathways more accurately. This makes it a valuable tool in various scientific fields .
Properties
CAS No. |
1794752-53-6 |
|---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
194.314 |
IUPAC Name |
1-benzyl-2,2,5,5-tetradeuterio-3-methylpiperazine |
InChI |
InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/i7D2,9D2 |
InChI Key |
QOFUDSPYJDXBOF-BSFGQKQYSA-N |
SMILES |
CC1CN(CCN1)CC2=CC=CC=C2 |
Synonyms |
3-Methyl-1-(phenylmethyl)-piperazine-d4; 1-Benzyl-3-methyl-piperazine-d4; 3-Methyl-1-(phenylmethyl)piperazine-d4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione](/img/structure/B586794.png)
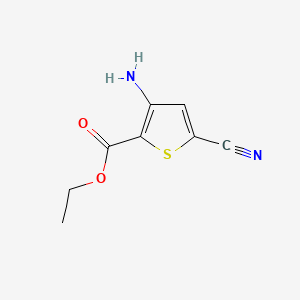
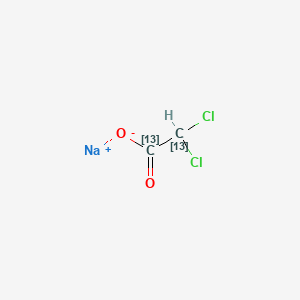

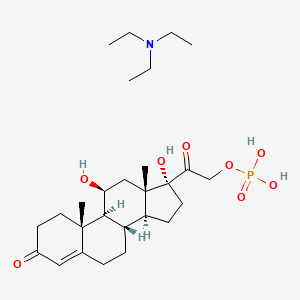



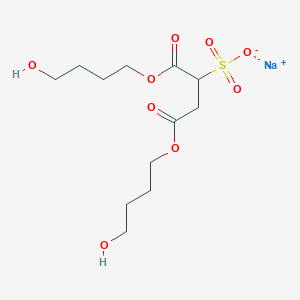
![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine](/img/structure/B586811.png)
